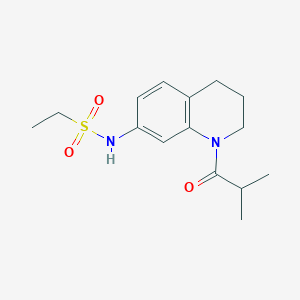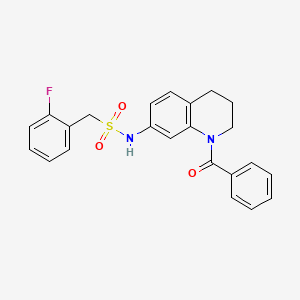![molecular formula C22H24ClN5O2 B11260160 3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260160.png)
3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a triazoloazepine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloazepine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloazepine ring.
Attachment of the Chlorophenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate phenyl derivatives are reacted with the triazoloazepine intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.
Aplicaciones Científicas De Investigación
1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to specific receptors, leading to altered cellular signaling pathways.
Pathways: Involvement in key biochemical pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)UREA: Lacks the triazoloazepine moiety.
1-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the triazoloazepine moiety in 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds. This unique structural feature contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C22H24ClN5O2 |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C22H24ClN5O2/c1-30-19-8-5-4-7-18(19)28(22(29)24-17-12-10-16(23)11-13-17)15-21-26-25-20-9-3-2-6-14-27(20)21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,29) |
Clave InChI |
BTILXKBJQPIKLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260078.png)
![3-(3,5-Dimethoxyphenyl)-1-[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260080.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B11260085.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260088.png)


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B11260119.png)
![N-(2,6-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260125.png)
![N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260131.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B11260137.png)

![N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11260143.png)

![N-(4-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260161.png)
